molecular formula C8H14O2 B1643354 Allyloxymethyltetrahydrofuran

Allyloxymethyltetrahydrofuran

Cat. No.: B1643354
M. Wt: 142.2 g/mol
InChI Key: BITHTZXVTYEYNV-UHFFFAOYSA-N
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Description

Allyloxymethyltetrahydrofuran is a cyclic ether derivative of tetrahydrofuran (THF) with an allyloxymethyl substituent. Structurally, it combines the tetrahydrofuran ring (a five-membered oxygen-containing heterocycle) with an allyl ether group (-CH₂-O-CH₂-CH=CH₂).

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

2-(prop-2-enoxymethyl)oxolane

InChI

InChI=1S/C8H14O2/c1-2-5-9-7-8-4-3-6-10-8/h2,8H,1,3-7H2

InChI Key

BITHTZXVTYEYNV-UHFFFAOYSA-N

SMILES

C=CCOCC1CCCO1

Canonical SMILES

C=CCOCC1CCCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

  • Structure : Features a tetrahydrofurfuryl group (a THF derivative with a hydroxymethyl substituent) linked to an acrylate ester.
  • Key Differences :
    • Functional Groups : Allyloxymethyltetrahydrofuran has an allyl ether, whereas tetrahydrofurfuryl acrylate contains an acrylate ester, making the latter more reactive in polymerization and conjugate addition reactions .
    • Metabolism : Tetrahydrofurfuryl acrylate is metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with other tetrahydrofuran derivatives. This compound’s metabolism may instead involve cleavage of the allyl ether group, yielding allyl alcohol or THF derivatives .
  • Applications : Tetrahydrofurfuryl acrylate is used in UV-curable coatings, while this compound’s applications remain exploratory, likely in specialty polymers or ligand design.

3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan (CAS 103536-97-6)

  • Structure : A bicyclic tetrahydrofuran derivative with two allyloxy groups.
  • Key Differences: Ring System: The bicyclic structure enhances steric hindrance and rigidity compared to the monocyclic this compound. Reactivity: The bis-allyloxy groups enable dual-site reactivity in cycloaddition or coordination chemistry, whereas this compound’s single allyl group may limit its versatility .
  • Synthesis : Both compounds likely utilize allylation of THF precursors, but the bicyclic derivative requires more complex stereochemical control .

para-Fluoro Tetrahydrofuran Fentanyl (Hydrochloride)

  • Structure : A fentanyl analog incorporating a tetrahydrofuran ring substituted with a para-fluoro group.
  • Key Differences: Pharmacology: This compound exhibits opioid receptor affinity, while this compound lacks known bioactivity. Substituent Effects: The fluorine atom in para-fluoro fentanyl enhances metabolic stability, whereas the allyl group in this compound may increase hydrophobicity and reactivity .

Physicochemical and Toxicological Comparison

Table 1: Comparative Data for this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, estimated) Toxicity Profile
This compound C₈H₁₄O₂ 142.20 Allyl ether, THF ring ~160–180 (extrapolated) Limited data; potential irritant
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Acrylate ester, THF ring 210–215 Skin sensitizer; releases toxic alcohol
3,6-Bis(allyloxy)-hexahydrofuro[3,2-b]furan C₁₂H₁₈O₃ 210.27 Bis-allyl ether, bicyclic THF >250 (estimated) Unknown; likely low acute toxicity
Tetrahydrofuran (THF) C₄H₈O 72.11 Ether ring 66 CNS depression; reproductive toxicity

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